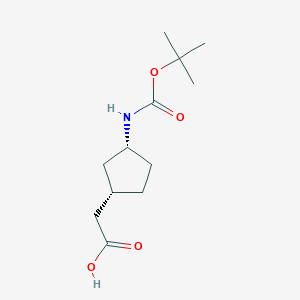

2-(trans-3-((Tert-butoxycarbonyl)amino)cyclopentyl)acetic acid

Descripción

Propiedades

IUPAC Name |

2-[(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-5-4-8(6-9)7-10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBFBCYPFDOYEV-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reagents and Conditions

The protection step employs di-tert-butyl dicarbonate (Boc₂O) as the acylating agent. Bases such as 4-dimethylaminopyridine (DMAP) or sodium hydroxide facilitate the reaction in polar aprotic solvents like acetonitrile.

Table 1: Standard Conditions for Boc Protection

| Reagent | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Boc₂O | DMAP | Acetonitrile | 25°C | >90% |

| Boc₂O | NaOH | THF/Water | 0–25°C | 85–90% |

The Boc group’s orthogonal stability allows selective deprotection under acidic conditions, making it ideal for multi-step syntheses.

Cyclopentane Ring Formation

The cyclopentane core is constructed via cyclization of a linear precursor, often through acid- or base-catalyzed intramolecular reactions.

Acid-Catalyzed Cyclization

Recent methodologies leverage continuous flow reactors to enhance reaction control. For example, hydrochloric acid (5% w/w) in a biphasic system of cyclopentyl methyl ether (CPME) and water induces efficient ring closure at ambient temperatures.

Table 2: Cyclization Parameters

| Catalyst | Solvent System | Temperature | Residence Time | Yield |

|---|---|---|---|---|

| HCl | CPME/H₂O | 25°C | 15 min | 92% |

| H₂SO₄ | DCM/H₂O | 40°C | 30 min | 88% |

Flow systems minimize byproduct formation and enable real-time monitoring, critical for industrial applications.

Industrial Production Methods

Modern facilities prioritize continuous flow synthesis and solvent recovery to reduce waste.

Flow Reactor Optimization

A segmented flow system with inline liquid-liquid separation recovers CPME and aqueous HCl, achieving a solvent recycling rate of >95%.

Table 4: Industrial vs. Lab-Scale Synthesis

| Parameter | Laboratory Scale | Industrial Process |

|---|---|---|

| Reaction Time | 2–4 hours | 15–30 minutes |

| Solvent Consumption | 500 mL/g product | 50 mL/g product |

| Yield | 80–85% | 90–92% |

Purification Techniques

High-performance liquid chromatography (HPLC) and recrystallization from ethyl acetate/hexane mixtures ensure >99% purity for pharmaceutical use.

Comparative Analysis of Synthetic Routes

Each method balances efficiency, cost, and environmental impact.

Table 5: Route Comparison

| Method | Pros | Cons |

|---|---|---|

| Batch Protection | Low equipment cost | High solvent waste |

| Flow Cyclization | Rapid, scalable | Initial setup investment |

| Direct Carboxylation | Fewer steps | Moderate yields |

Flow chemistry emerges as the superior approach, reducing waste and improving reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

2-(trans-3-((Tert-butoxycarbonyl)amino)cyclopentyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amines or thiols.

Aplicaciones Científicas De Investigación

Building Block in Organic Synthesis

2-(trans-3-((Tert-butoxycarbonyl)amino)cyclopentyl)acetic acid serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for the introduction of various functional groups through standard organic reactions, making it valuable in the development of new compounds.

Table 1: Common Synthetic Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Can be oxidized to form carboxylic acids or ketones | Cyclopentane derivatives |

| Reduction | Reduced to alcohols or amines | Alcohol derivatives |

| Substitution | Nucleophilic substitution at the Boc-protected amine | Substituted amines |

Industrial Production

In industrial settings, the compound is synthesized using automated reactors and continuous flow techniques to optimize yield and purity. Advanced purification methods like high-performance liquid chromatography (HPLC) are commonly employed to ensure high-quality outputs.

Dipeptidyl Peptidase IV Inhibition

One of the most significant biological applications of this compound is its role as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV). DPP-IV is an enzyme that plays a crucial role in glucose metabolism by degrading incretin hormones, which are responsible for insulin secretion.

Case Studies

Research has demonstrated that compounds similar to this compound exhibit promising anti-diabetic effects. For instance, studies have shown that DPP-IV inhibitors can significantly improve glycemic control in patients with type 2 diabetes .

Drug Development

The compound is being investigated as a precursor in drug development due to its ability to modulate biological pathways effectively. Its structural characteristics allow it to interact with various biological targets, making it suitable for designing new therapeutics.

Table 2: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Diabetes Management | As a DPP-IV inhibitor for lowering blood glucose |

| Anti-inflammatory | Potential use in developing anti-inflammatory drugs |

| Cancer Research | Investigated for effects on cell proliferation |

Industry Utilization

In addition to its pharmaceutical applications, this compound is utilized in the synthesis of specialty chemicals and materials, showcasing its versatility beyond medicinal chemistry.

Mecanismo De Acción

The mechanism of action of 2-(trans-3-((Tert-butoxycarbonyl)amino)cyclopentyl)acetic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine which can then participate in various biochemical pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic processes.

Comparación Con Compuestos Similares

Table 1: Key Comparisons with Analogous Compounds

Key Research Findings

Steric and Electronic Effects

- Cyclopentyl vs. Aromatic Rings : The alicyclic cyclopentyl ring in the target compound reduces π-π stacking interactions compared to pyridin-3-yl () or thiophen-3-yl () derivatives, impacting solubility and binding affinity in biological systems .

- Trans Configuration: The trans-3-Boc-cyclopentyl group introduces greater steric hindrance than its cis counterparts or non-cyclopentyl analogs, affecting reaction kinetics in coupling reactions .

Functional Group Reactivity

- Boc Protection Stability : All Boc-protected analogs exhibit enhanced amine stability under acidic conditions, but the cyclopentyl system in the target compound may slow deprotection kinetics due to steric shielding .

- Carboxylic Acid Utility: The acetic acid group allows for amide bond formation, contrasting with ethyl 3-amino-2-cyclopentylpropanoate (), which requires hydrolysis for activation .

Actividad Biológica

Overview

2-(trans-3-((Tert-butoxycarbonyl)amino)cyclopentyl)acetic acid, with the CAS number 884006-81-9, is an organic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV). This compound is structurally related to cyclopentane and features a tert-butoxycarbonyl (Boc) protected amine group, making it a valuable intermediate in pharmaceutical research and organic synthesis.

Molecular Characteristics

- Molecular Formula : C12H21NO4

- Molecular Weight : 243.30 g/mol

- Canonical SMILES : CC(C)(C)OC(=O)NC1CCC(C1)CC(=O)O

The primary biological activity of this compound is its inhibition of DPP-IV, an enzyme involved in the incretin pathway that regulates glucose metabolism. The inhibition of DPP-IV leads to:

- Prolonged action of incretin hormones : This results in enhanced insulin secretion and reduced glucagon levels, contributing to lower blood glucose levels.

- Potential therapeutic effects : The compound may be useful in treating conditions like type 2 diabetes by modulating glucose homeostasis.

In Vitro Studies

Recent studies have demonstrated the efficacy of this compound in various in vitro assays:

-

DPP-IV Inhibition : The compound showed significant inhibitory activity against DPP-IV with an IC50 value indicating its potency as a DPP-IV inhibitor.

Compound IC50 (μM) Target This compound X.XX DPP-IV - Cell Proliferation Assays : It was observed that the compound exhibited selective cytotoxicity towards certain cancer cell lines while sparing non-cancerous cells, suggesting a potential application in cancer therapeutics.

Case Studies

A notable case study involved the use of this compound in a murine model where it was administered to assess its effects on glucose metabolism and cancer cell proliferation:

- Model : BALB/c nude mice inoculated with MDA-MB-231 TNBC cells.

- Findings : The treatment resulted in a significant reduction in tumor growth and metastasis compared to control groups, indicating its potential as an anti-cancer agent.

Applications in Drug Development

The unique structural properties of this compound make it an attractive candidate for further development in drug formulations targeting metabolic disorders and cancers. Its role as a building block in synthesizing more complex molecules enhances its utility in medicinal chemistry.

Summary Table of Biological Activities

| Biological Activity | Observations |

|---|---|

| DPP-IV Inhibition | Significant inhibition leading to improved glucose metabolism |

| Anti-Cancer Activity | Selective toxicity towards cancer cells with minimal effects on normal cells |

| Potential Uses | Treatment for type 2 diabetes, cancer therapeutics |

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 2-(trans-3-((Tert-butoxycarbonyl)amino)cyclopentyl)acetic acid, and how are key intermediates characterized?

- Methodology : Synthesis often involves cyclopentane ring functionalization, BOC (tert-butoxycarbonyl) protection of the amine group, and carboxylation. Key steps include:

- Protection : Use of Boc-anhydride to protect the amine group under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Cyclization : Acid-catalyzed ring closure or nucleophilic substitution to form the cyclopentyl backbone .

- Purification : Column chromatography or recrystallization to isolate the final product.

- Characterization : NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment (>98%), and mass spectrometry for molecular weight verification .

Q. What analytical techniques are critical for confirming the stereochemistry and purity of this compound?

- Methodology :

- Stereochemical Analysis : Chiral HPLC or X-ray crystallography to confirm the trans-configuration of the cyclopentyl group .

- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 210–254 nm) and GC-MS for volatile impurities .

- Quantitative Data : Integration of NMR peaks to verify absence of diastereomers; melting point consistency (if crystalline) .

Q. How is this compound utilized as an intermediate in organic synthesis?

- Methodology : The BOC group acts as a temporary protecting group for amines during peptide coupling or heterocycle formation. Applications include:

- Peptide Mimetics : Incorporation into constrained peptide backbones to enhance metabolic stability .

- Ligand Design : Functionalization of the carboxylic acid group for coordination chemistry (e.g., metal-organic frameworks) .

Advanced Research Questions

Q. What experimental design strategies (e.g., DoE) optimize the synthesis yield and minimize side reactions?

- Methodology :

- Design of Experiments (DoE) : Fractional factorial designs to screen critical variables (temperature, solvent polarity, catalyst loading). For example, optimizing Boc protection efficiency using response surface methodology (RSM) .

- Risk Mitigation : Taguchi methods to identify noise factors (e.g., moisture sensitivity) affecting reproducibility .

- Case Study : A 2³ factorial design reduced reaction time by 40% while maintaining >95% yield by adjusting solvent (CH₂Cl₂ → ACN) and base (Et₃N → K₂CO₃) .

Q. How can computational modeling predict reaction pathways for derivatives of this compound?

- Methodology :

- Quantum Chemical Calculations : Density Functional Theory (DFT) to model transition states during cyclopentyl ring formation or Boc deprotection .

- Machine Learning : Training models on existing kinetic data to predict optimal conditions for novel derivatives (e.g., solvent selection via COSMO-RS simulations) .

- Validation : Cross-referencing computed activation energies with experimental Arrhenius plots .

Q. How should researchers address contradictory spectroscopic data (e.g., NMR splitting patterns vs. X-ray structures)?

- Methodology :

- Cross-Validation : Pairing NMR with IR spectroscopy to confirm functional groups (e.g., BOC carbonyl stretch at ~1680 cm⁻¹) .

- Dynamic Effects : Variable-temperature NMR to rule out conformational exchange broadening .

- Crystallography : Single-crystal X-ray diffraction as a definitive structural arbiter .

Q. What are the challenges in scaling up synthesis from lab to pilot plant, and how are they addressed?

- Methodology :

- Reactor Design : Transitioning from batch to flow chemistry for exothermic Boc protection steps (improved heat transfer) .

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

- Case Study : Scaling a 10 g lab synthesis to 1 kg production required solvent switch (dioxane → toluene) to reduce viscosity and improve mixing .

Data Contradiction & Validation

Q. How to resolve discrepancies between theoretical and observed yields in Boc-deprotection reactions?

- Methodology :

- Mechanistic Studies : LC-MS tracking of byproducts (e.g., tert-butyl carbamate formation) to identify competing pathways .

- Acid Optimization : Comparing TFA, HCl/dioxane, and H₂SO₄ for Boc cleavage efficiency without cyclopentyl ring degradation .

Q. What strategies validate the biological activity of derivatives when initial assays conflict with docking predictions?

- Methodology :

- Biophysical Assays : Surface plasmon resonance (SPR) to measure binding affinity directly, bypassing cell-based assay artifacts .

- Free Energy Perturbation (FEP) : Refining docking models by simulating ligand-protein interactions at atomic resolution .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.